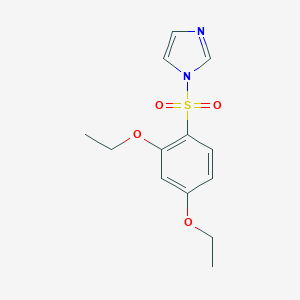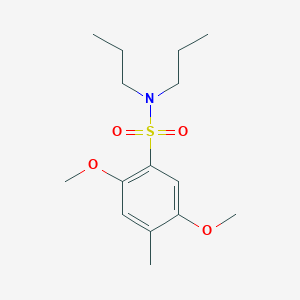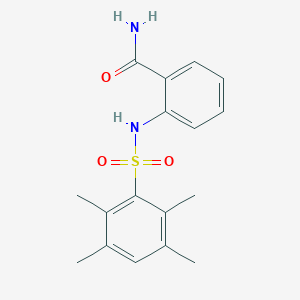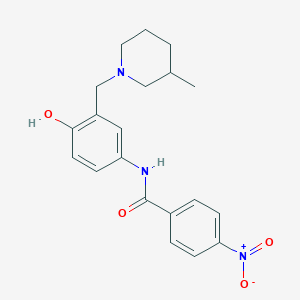
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, also known as HMA, is a naturally occurring compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HMA is a derivative of the plant compound salicin, which has been used for centuries as a natural remedy for pain and inflammation.
作用機序
The mechanism of action of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms of action is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and enhancing the immune system. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been shown to have antioxidant properties, which may protect against oxidative stress and cell damage.
実験室実験の利点と制限
One of the main advantages of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, including:
1. Further studies on the mechanism of action of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide, which may lead to the development of more effective therapeutic applications.
2. Investigation of the potential of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide as a natural remedy for pain and inflammation, similar to its parent compound salicin.
3. Exploration of the use of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide in combination with other compounds for the treatment of cancer and other diseases.
4. Development of new synthesis methods for N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide that improve its solubility and purity.
5. Investigation of the potential of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide as a natural preservative in food and other products.
In conclusion, N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is a valuable compound for scientific research due to its potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
合成法
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide can be synthesized from salicin through a multi-step process that involves hydrolysis, reduction, and acetylation. The synthesis of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
科学的研究の応用
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide is in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide has also been studied for its anti-inflammatory, anti-bacterial, and anti-viral properties, making it a potential candidate for the treatment of a wide range of diseases.
特性
CAS番号 |
17016-62-5 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
203.24 g/mol |
IUPAC名 |
N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H17NO4/c1-5-9(12)7(10-6(2)11)4-8(13-3)14-5/h5,7-9,12H,4H2,1-3H3,(H,10,11) |
InChIキー |
JIZHXACDJCSYMG-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC)NC(=O)C)O |
正規SMILES |
CC1C(C(CC(O1)OC)NC(=O)C)O |
その他のCAS番号 |
57918-56-6 |
同義語 |
Nsc276417 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)






![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)


![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)